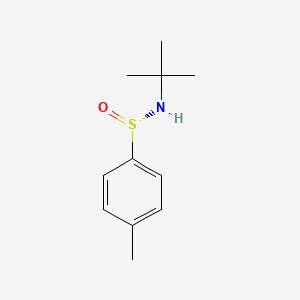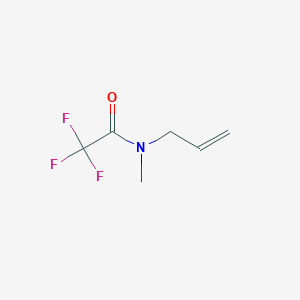
2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide is a fluorinated acetamide derivative. It is known for its unique chemical properties, which include resistance to acids and bases, and its ability to undergo nucleophilic substitution reactions . This compound is used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide typically involves the reaction of trifluoroacetic acid with N-methyl-N-(prop-2-en-1-yl)amine. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of N-methyl-N-(prop-2-en-1-yl)amine: This can be synthesized by reacting prop-2-en-1-amine with methyl iodide in the presence of a base.
Reaction with Trifluoroacetic Acid: The N-methyl-N-(prop-2-en-1-yl)amine is then reacted with trifluoroacetic acid under controlled conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles to form substituted products.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Cyclization: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while oxidation can produce a corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Its stability and reactivity make it useful in biochemical assays and studies involving enzyme inhibition.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used as a solvent and intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide involves its interaction with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetamide: Similar in structure but lacks the N-methyl and prop-2-en-1-yl groups.
N-Methyltrifluoroacetamide: Similar but lacks the prop-2-en-1-yl group.
2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide: Contains a trimethylsilyl group instead of the prop-2-en-1-yl group.
Uniqueness
2,2,2-Trifluoro-N-methyl-N-(prop-2-en-1-yl)acetamide is unique due to its combination of the trifluoromethyl group, N-methyl group, and prop-2-en-1-yl group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
179404-69-4 |
|---|---|
Fórmula molecular |
C6H8F3NO |
Peso molecular |
167.13 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-methyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C6H8F3NO/c1-3-4-10(2)5(11)6(7,8)9/h3H,1,4H2,2H3 |
Clave InChI |
MUGKBQBGCOPQKP-UHFFFAOYSA-N |
SMILES canónico |
CN(CC=C)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


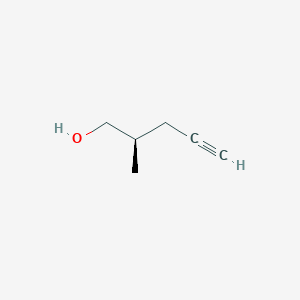
![2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14253091.png)
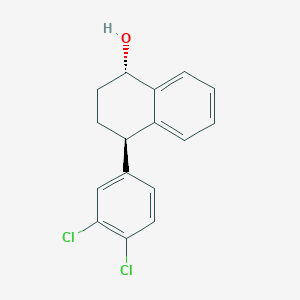
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)


![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
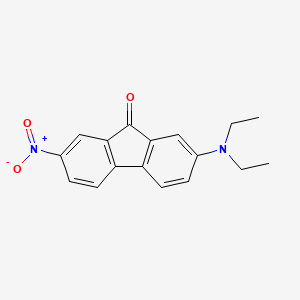
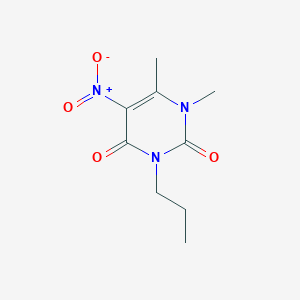
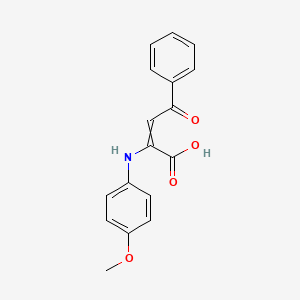
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)

